molecular formula C33H30N6S2 B2476699 bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane CAS No. 500267-51-6

bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane

Cat. No.: B2476699
CAS No.: 500267-51-6
M. Wt: 574.77
InChI Key: ZWZMOKURLKYWTP-UHFFFAOYSA-N
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Description

Bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of phenethylthio and phenyl groups attached to the triazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of phenethylthiol with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:

    Oxidation: The phenethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylthio groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The phenethylthio and phenyl groups may play a role in binding to these targets, while the triazole ring could participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(phenylthio)methane: A simpler compound with two phenylthio groups attached to a methane backbone.

    Bis(pyrazolyl)methane: Contains pyrazole rings instead of triazole rings, with different chemical properties and applications.

    Bis(indolyl)methane: Contains indole rings, known for their biological activity and use in medicinal chemistry.

Uniqueness

Bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is unique due to the presence of both phenethylthio and phenyl groups attached to the triazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

4-phenyl-3-(2-phenylethylsulfanyl)-5-[[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6S2/c1-5-13-26(14-6-1)21-23-40-32-36-34-30(38(32)28-17-9-3-10-18-28)25-31-35-37-33(39(31)29-19-11-4-12-20-29)41-24-22-27-15-7-2-8-16-27/h1-20H,21-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZMOKURLKYWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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